molecular formula C13H20O5 B8332980 (S)-3-[bis(ethoxycarbonyl)methyl]cyclohexanone

(S)-3-[bis(ethoxycarbonyl)methyl]cyclohexanone

Cat. No. B8332980
M. Wt: 256.29 g/mol
InChI Key: IKOAYBMYVQZXPV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727997B2

Procedure details

Step 1 (3-Oxo-cyclohexyl)-malonic acid diethyl ester was prepared in 88% yield from cyclohexenone by the method described above for the synthesis of 2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester: 1H NMR (300 MHz, CDCl3) δ 4.44-4.12 (m, 4H), 2.88-1.22 (m, 16H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)CCCC=C1.[CH2:8]([O:10][C:11](=[O:28])[CH:12]([CH:18]1[CH2:23][CH2:22][CH:21](CCC)[C:20](=[O:27])[CH2:19]1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]>>[CH2:16]([O:15][C:13](=[O:14])[CH:12]([CH:18]1[CH2:23][CH2:22][CH2:21][C:20](=[O:27])[CH2:19]1)[C:11]([O:10][CH2:8][CH3:9])=[O:28])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Two
Name
2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1CC(C(CC1)CCC)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C1CC(CCC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07727997B2

Procedure details

Step 1 (3-Oxo-cyclohexyl)-malonic acid diethyl ester was prepared in 88% yield from cyclohexenone by the method described above for the synthesis of 2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester: 1H NMR (300 MHz, CDCl3) δ 4.44-4.12 (m, 4H), 2.88-1.22 (m, 16H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)CCCC=C1.[CH2:8]([O:10][C:11](=[O:28])[CH:12]([CH:18]1[CH2:23][CH2:22][CH:21](CCC)[C:20](=[O:27])[CH2:19]1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]>>[CH2:16]([O:15][C:13](=[O:14])[CH:12]([CH:18]1[CH2:23][CH2:22][CH2:21][C:20](=[O:27])[CH2:19]1)[C:11]([O:10][CH2:8][CH3:9])=[O:28])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Two
Name
2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1CC(C(CC1)CCC)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C1CC(CCC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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